molecular formula C17H20N2O3S B15058142 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol

Cat. No.: B15058142
M. Wt: 332.4 g/mol
InChI Key: CVTVLXFXPUMYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol is a complex organic compound characterized by the presence of a pyridine ring substituted with a methyl group, a tosylated pyrrolidine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the tosyl group can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, while the tosylated pyrrolidine ring can enhance the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a tosylated pyrrolidine ring and a hydroxyl-substituted pyridine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

4-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C17H20N2O3S/c1-12-5-7-14(8-6-12)23(21,22)19-9-3-4-16(19)15-11-18-17(20)10-13(15)2/h5-8,10-11,16H,3-4,9H2,1-2H3,(H,18,20)

InChI Key

CVTVLXFXPUMYEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=O)C=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.